molecular formula C14H10Cl2OS B3329165 (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one CAS No. 556048-70-5

(2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No. B3329165
CAS RN: 556048-70-5
M. Wt: 297.2 g/mol
InChI Key: ZFQQHGBUYYXGCO-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of chalcones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not fully understood yet. However, it is believed that this compound exerts its anti-inflammatory and anti-cancer properties by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Moreover, this compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been found to reduce the production of various inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, this compound has also been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

(2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has several advantages as a research tool. Firstly, it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Secondly, this compound has demonstrated potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, there are also some limitations associated with the use of this compound in laboratory experiments. For example, its mechanism of action is not fully understood yet, which makes it challenging to optimize its therapeutic potential. Moreover, the toxicity and pharmacokinetic properties of this compound are not well characterized yet, which limits its clinical translation.

Future Directions

There are several future directions for the research on (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one. Firstly, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Secondly, the toxicity and pharmacokinetic properties of this compound need to be thoroughly investigated to evaluate its safety and efficacy in vivo. Moreover, the development of novel analogs of this compound with improved bioavailability and pharmacokinetic properties could potentially enhance its therapeutic potential. Finally, the evaluation of the synergistic effects of this compound with other anti-cancer agents could lead to the development of more effective combination therapies for cancer treatment.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities. Its potential applications in medicinal chemistry, particularly in the treatment of cancer and inflammation, have gained significant attention in scientific research. Further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetic properties. The development of novel analogs and combination therapies could potentially enhance its therapeutic potential.

Scientific Research Applications

(2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry as this compound has shown significant anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. Additionally, this compound has also demonstrated potent antioxidant and antimicrobial activities.

properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2OS/c1-9-2-4-11(18-9)5-7-14(17)12-6-3-10(15)8-13(12)16/h2-8H,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQQHGBUYYXGCO-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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